molecular formula C24H28N6O2 B10938664 N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10938664
M. Wt: 432.5 g/mol
InChI Key: SZIWRWPMEFDFDL-UHFFFAOYSA-N
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Description

N~4~-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-6-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that features a pyrazole and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-6-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the condensation of 3,5-dimethyl-1H-pyrazole with a suitable aldehyde or ketone, followed by cyclization to form the pyrazolo[3,4-b]pyridine core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reaction in continuous flow reactors .

Chemical Reactions Analysis

Types of Reactions

N~4~-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-6-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N4-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-6-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~4~-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-6-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H28N6O2

Molecular Weight

432.5 g/mol

IUPAC Name

N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-6-(4-methoxyphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C24H28N6O2/c1-15-13-16(2)30(27-15)12-6-11-25-24(31)20-14-21(18-7-9-19(32-5)10-8-18)26-23-22(20)17(3)28-29(23)4/h7-10,13-14H,6,11-12H2,1-5H3,(H,25,31)

InChI Key

SZIWRWPMEFDFDL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CCCNC(=O)C2=CC(=NC3=C2C(=NN3C)C)C4=CC=C(C=C4)OC)C

Origin of Product

United States

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